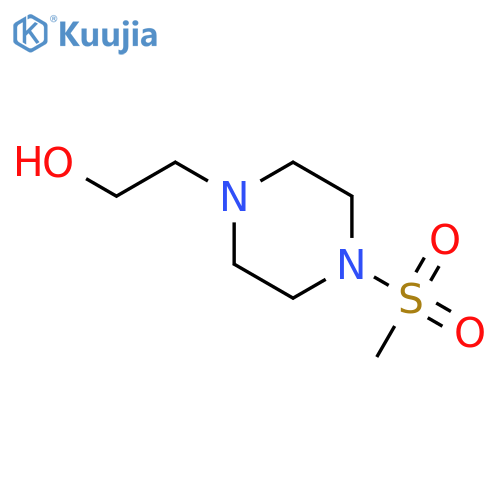Cas no 72388-13-7 (2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol)

72388-13-7 structure
商品名:2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
CAS番号:72388-13-7
MF:C7H16N2O3S
メガワット:208.278540611267
MDL:MFCD01212002
CID:549523
PubChem ID:2762426
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Piperazineethanol,4-(methylsulfonyl)-
- 1-(2-HYDROXYETHYL)-4-METHANESULFONYLPIPERAZINE
- 2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol
- 2-(4-methylsulfonylpiperazin-1-yl)ethanol
- 4-METHYLSULFONYLPIPERAZINE-1-ETHANOL
- methanesulfonylpiperazinylethanol
- DTXSID50376202
- EN300-264775
- J-505862
- F79723
- F1902-0064
- MJHXGCHBEBSXQK-UHFFFAOYSA-N
- SB38460
- MFCD01212002
- 72388-13-7
- Oprea1_029723
- FT-0619111
- XCA38813
- 2-(4-Methanesulfonyl-piperazin-1-yl)-ethanol
- SS-4042
- 4-(Methylsulfonyl)-1-piperazineethanol
- 2-(4-(methylsulfonyl)piperazin-1-yl)ethanol
- 2-(4-(methylsulfonyl)piperazin-1-yl)ethan-1-ol
- SCHEMBL1098209
- AKOS005765968
- 2-[4-(Methanesulfonyl)piperazin-1-yl]ethan-1-ol
- DB-081022
- 2-(4-methanesulfonylpiperazin-1-yl)ethanol
- 2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol
-
- MDL: MFCD01212002
- インチ: InChI=1S/C7H16N2O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h10H,2-7H2,1H3
- InChIKey: MJHXGCHBEBSXQK-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)N1CCN(CC1)CCO
計算された属性
- せいみつぶんしりょう: 208.08800
- どういたいしつりょう: 208.088
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.2Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
じっけんとくせい
- 密度みつど: 1.33
- ふってん: 357.9°C at 760 mmHg
- フラッシュポイント: 170.3°C
- 屈折率: 1.558
- PSA: 69.23000
- LogP: -0.48750
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol セキュリティ情報
- 危険レベル:IRRITANT
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-264775-5g |
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |
72388-13-7 | 5g |
$908.0 | 2023-09-14 | ||
| Key Organics Ltd | SS-4042-0.5G |
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |
72388-13-7 | >95% | 0.5g |
£165.00 | 2025-02-09 | |
| Life Chemicals | F1902-0064-0.5g |
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |
72388-13-7 | 95% | 0.5g |
$242.0 | 2023-09-07 | |
| abcr | AB303774-500 mg |
2-(4-Methanesulfonylpiperazin-1-yl)ethan-1-ol; 95% |
72388-13-7 | 500MG |
€267.70 | 2022-06-02 | ||
| Chemenu | CM335265-1g |
2-(4-(Methylsulfonyl)piperazin-1-yl)ethan-1-ol |
72388-13-7 | 95%+ | 1g |
$895 | 2021-08-18 | |
| Life Chemicals | F1902-0064-1g |
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |
72388-13-7 | 95% | 1g |
$418.0 | 2023-09-07 | |
| Key Organics Ltd | SS-4042-5MG |
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |
72388-13-7 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | SS-4042-10MG |
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |
72388-13-7 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Life Chemicals | F1902-0064-5g |
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |
72388-13-7 | 95% | 5g |
$1254.0 | 2023-09-07 | |
| Enamine | EN300-264775-0.05g |
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol |
72388-13-7 | 0.05g |
$263.0 | 2023-09-14 |
2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol 関連文献
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
72388-13-7 (2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol) 関連製品
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:72388-13-7)2-(4-methanesulfonylpiperazin-1-yl)ethan-1-ol

清らかである:99%
はかる:1g
価格 ($):209.0